
9-Methyl-9H-carbazol-3-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-9H-carbazol-3-yl thiocyanate is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities . The compound’s structure consists of a carbazole moiety substituted with a methyl group at the 9th position and a thiocyanate group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-carbazol-3-yl thiocyanate typically involves the reaction of 9-methyl-9H-carbazole with thiocyanate reagents. One common method is the reaction of 9-methyl-9H-carbazole with potassium thiocyanate in the presence of a suitable oxidizing agent, such as manganese dioxide, under mild conditions . The reaction is usually carried out in an organic solvent like acetone at room temperature, resulting in the formation of this compound in good yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9H-carbazol-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carbazole derivatives, depending on the nucleophile used.
Scientific Research Applications
9-Methyl-9H-carbazol-3-yl thiocyanate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Methyl-9H-carbazol-3-yl thiocyanate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate oxidative stress, inhibit specific enzymes, and interact with cellular receptors . For example, it may inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism, thereby exerting antihyperglycemic effects .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound of 9-Methyl-9H-carbazol-3-yl thiocyanate, known for its wide range of biological activities.
9-Ethyl-9H-carbazol-3-yl thiocyanate: A similar compound with an ethyl group instead of a methyl group at the 9th position.
9-Methyl-9H-carbazol-3-yl methanone: Another derivative with a methanone group at the 3rd position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiocyanate group at the 3rd position enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
34058-69-0 |
|---|---|
Molecular Formula |
C14H10N2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
(9-methylcarbazol-3-yl) thiocyanate |
InChI |
InChI=1S/C14H10N2S/c1-16-13-5-3-2-4-11(13)12-8-10(17-9-15)6-7-14(12)16/h2-8H,1H3 |
InChI Key |
AOJOUHNVIKTEBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)SC#N)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


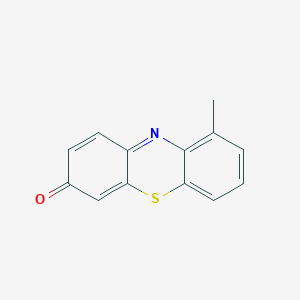

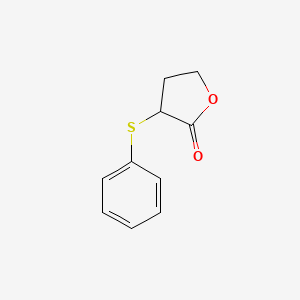
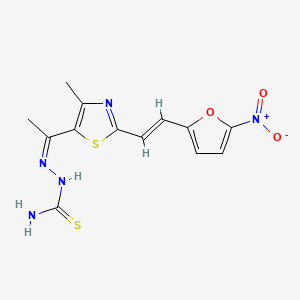
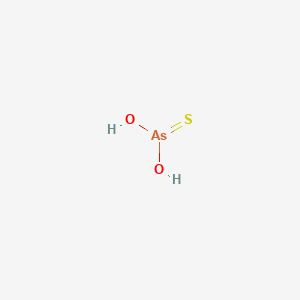
![3-Oxo-4-[2-(pyridin-3-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14673944.png)
![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
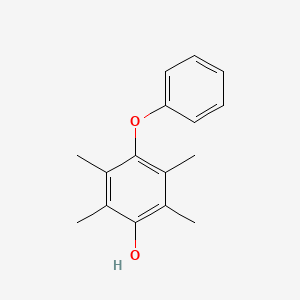
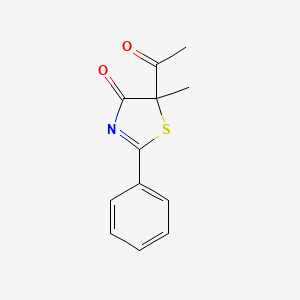
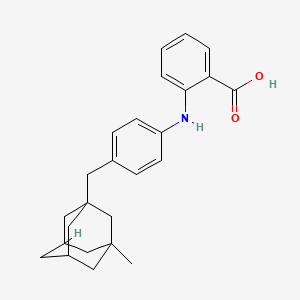
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
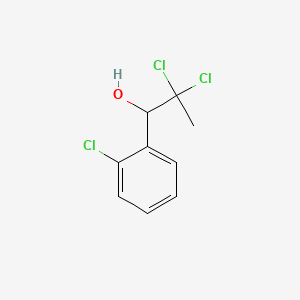
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
